molecular formula C11H20N2O2 B2457139 N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide CAS No. 2361608-33-3

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide

Cat. No. B2457139
M. Wt: 212.293
InChI Key: GXJRNMABUKEKTC-AOOOYVTPSA-N
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Description

“N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide” is a chemical compound. Unfortunately, I couldn’t find a detailed description of this specific compound in the search results1.



Synthesis Analysis

The synthesis of similar compounds involves the use of 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]aniline2 and 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol3. However, the specific synthesis process for “N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide” is not available in the search results.



Molecular Structure Analysis

The molecular structure of similar compounds can be found in the search results425. However, the specific molecular structure of “N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide” is not available in the search results.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving “N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide” in the search results5.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in the search results78. However, the specific physical and chemical properties of “N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide” are not available in the search results.


Safety And Hazards

The safety and hazards of similar compounds can be found in the search results2. However, the specific safety and hazards of “N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide” are not available in the search results.


properties

IUPAC Name

N-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-4-11(14)12-5-6-13-7-9(2)15-10(3)8-13/h4,9-10H,1,5-8H2,2-3H3,(H,12,14)/t9-,10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJRNMABUKEKTC-AOOOYVTPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]ethyl]prop-2-enamide

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